2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with various functional groups attached
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell division and death . They have also been associated with Janus kinase (JAK) inhibition, which interferes with the JAK-STAT signaling pathway involved in cell division, death, and tumor formation .
Mode of Action
Pyrimidine derivatives often interact with their targets by binding to the active site, thereby inhibiting the target’s function . This interaction can lead to changes in cellular processes such as cell division and death .
Biochemical Pathways
Given its potential targets, it may influence the cdk2 and jak-stat signaling pathways, which play significant roles in cell cycle regulation and immune response, respectively .
Result of Action
Similar pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines , suggesting potential anticancer and antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .
Scientific Research Applications
2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Used as an intermediate in organic synthesis.
4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of kinase inhibitors.
Uniqueness
2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-13-5(8(14)15)3-4-6(13)11-9(10)12-7(4)16-2/h3H,1-2H3,(H,14,15)(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTUWXJIXYKPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2OC)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150344 | |
Record name | 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-18-5 | |
Record name | 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929974-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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